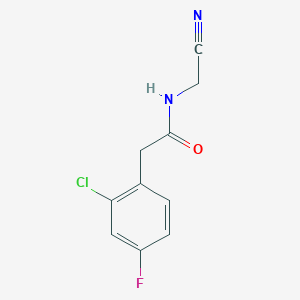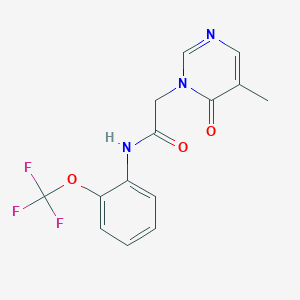
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide, also known as CF3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of biochemical and physiological experiments. In
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been shown to inhibit the activity of several kinases and phosphatases, which are involved in a variety of cellular processes. 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has also been shown to modulate the activity of certain receptors, including GABA and glutamate receptors, which are important for the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has also been shown to modulate the activity of neuronal cells, leading to changes in synaptic transmission and neuronal excitability. In vivo studies have demonstrated that 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has several advantages for use in lab experiments, including its unique structure, high purity, and potential for use in a variety of applications. However, 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide also has several limitations, including its potential toxicity and limited availability. Researchers must take caution when handling 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide and ensure that appropriate safety measures are in place.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide. One potential area of research is the development of new compounds based on the 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide scaffold, with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide and its effects on neuronal activity.
Méthodes De Synthèse
The synthesis method for 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide involves the reaction of 2-chloro-4-fluoroaniline with cyanomethyl acetate in the presence of a base catalyst. This reaction results in the formation of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been used as a scaffold for the development of new compounds with improved pharmacological properties. In neuroscience, 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been studied for its potential as a tool for the modulation of neuronal activity.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-6-8(12)2-1-7(9)5-10(15)14-4-3-13/h1-2,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRXYLZPFGJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)

![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

